molecular formula C17H20N2O4S B2430660 N-(4-(N-(3-hydroxy-3-phenylpropyl)sulfamoyl)phenyl)acetamide CAS No. 1396871-08-1

N-(4-(N-(3-hydroxy-3-phenylpropyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2430660
CAS No.: 1396871-08-1
M. Wt: 348.42
InChI Key: WADSWQOUPFFUKD-UHFFFAOYSA-N
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Description

N-(4-(N-(3-hydroxy-3-phenylpropyl)sulfamoyl)phenyl)acetamide is a sulfonamide derivative with a complex structure that includes a phenylpropyl group and an acetamide moiety

Scientific Research Applications

N-(4-(N-(3-hydroxy-3-phenylpropyl)sulfamoyl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Sulfonamides, for example, can cause allergic reactions in some individuals . Always handle chemicals with appropriate safety precautions.

Future Directions

Future research on this compound could involve exploring its potential medicinal applications, studying its physical and chemical properties in more detail, and developing more efficient methods for its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(3-hydroxy-3-phenylpropyl)sulfamoyl)phenyl)acetamide typically involves the reaction of 4-aminophenylacetamide with 3-hydroxy-3-phenylpropylsulfonyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(3-hydroxy-3-phenylpropyl)sulfamoyl)phenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N-(2-methoxyphenyl)sulfamoyl)phenyl)acetamide
  • N-(4-(N-(3-methoxyphenyl)sulfamoyl)phenyl)acetamide
  • 4-amino-N-(2-methoxyphenyl)benzenesulfonamide
  • 4-amino-N-(3-methoxyphenyl)benzenesulfonamide

Uniqueness

N-(4-(N-(3-hydroxy-3-phenylpropyl)sulfamoyl)phenyl)acetamide is unique due to the presence of the 3-hydroxy-3-phenylpropyl group, which can impart different chemical and biological properties compared to its methoxyphenyl counterparts. This structural difference can affect its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

N-[4-[(3-hydroxy-3-phenylpropyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-13(20)19-15-7-9-16(10-8-15)24(22,23)18-12-11-17(21)14-5-3-2-4-6-14/h2-10,17-18,21H,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADSWQOUPFFUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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